Cas no 40775-91-5 (5-(Trifluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol)
5-(Trifluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol Chemical and Physical Properties
Names and Identifiers
-
- 5-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- 5-(Trifluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol
- 5-(trifluoromethyl)-4H,7H-(1,2,4)triazolo(1,5-a)pyrimidin-7-one
- MFCD04126348
- ST50180788
- STK231591
- DTXSID50361390
- US10975084, Example 8-3
- 5-(trifluoromethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-(trifluoromethyl)-
- EN300-188789
- 5-(trifluoromethyl)[1,2,4]triazolo[1,5- a]pyrimidin-7(4H)-one
- 819-185-1
- 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- Z111495008
- AKOS002270203
- 40775-91-5
- SCHEMBL20266759
- 299918-83-5
- BDBM492401
- AKOS005106388
- C91382
- ZLA91883
- SR-01000527200-1
- SR-01000527200
- QHTMBKSOMNTQJU-UHFFFAOYSA-N
- SCHEMBL20074285
- 5-(trifluoromethyl)-3H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- 5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- AG-205/13459135
- 9W-0268
- 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- SCHEMBL23415141
-
- MDL: MFCD04126348
- Inchi: 1S/C6H3F3N4O/c7-6(8,9)3-1-4(14)13-5(12-3)10-2-11-13/h1-2H,(H,10,11,12)
- InChI Key: QHTMBKSOMNTQJU-UHFFFAOYSA-N
- SMILES: FC(C1=CC(N2C(N=CN2)=N1)=O)(F)F
Computed Properties
- Exact Mass: 204.026
- Monoisotopic Mass: 204.026
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 381
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 57.1Ų
Experimental Properties
- LogP: 0.43640
5-(Trifluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 167541-500mg |
5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol |
40775-91-5 | 500mg |
$918.00 | 2023-09-06 | ||
| Matrix Scientific | 167541-1g |
5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol |
40775-91-5 | 1g |
$1836.00 | 2023-09-06 | ||
| Matrix Scientific | 167541-5g |
5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol |
40775-91-5 | 5g |
$7343.00 | 2023-09-06 | ||
| TRC | T164500-25mg |
5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol |
40775-91-5 | 25mg |
$ 230.00 | 2022-06-03 | ||
| TRC | T164500-50mg |
5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol |
40775-91-5 | 50mg |
$ 380.00 | 2022-06-03 | ||
| abcr | AB301304-500 mg |
5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol; . |
40775-91-5 | 500mg |
€678.60 | 2023-04-26 | ||
| abcr | AB301304-1 g |
5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol; . |
40775-91-5 | 1g |
€1312.80 | 2023-04-26 | ||
| Chemenu | CM519778-1g |
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol |
40775-91-5 | 97% | 1g |
$*** | 2023-03-30 | |
| abcr | AB301304-500mg |
5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol; . |
40775-91-5 | 500mg |
€678.60 | 2024-06-09 | ||
| abcr | AB301304-1g |
5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol; . |
40775-91-5 | 1g |
€1312.80 | 2024-06-09 |
5-(Trifluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol Suppliers
5-(Trifluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 5-(Trifluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol
Introduction to 5-(Trifluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol (CAS No. 40775-91-5)
5-(Trifluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol is a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. Its molecular structure, featuring a trifluoromethyl group and a fused triazoloapyrimidine core, makes it an intriguing candidate for further exploration. This compound has garnered attention due to its unique chemical properties and its potential applications in drug discovery.
The CAS No. 40775-91-5 identifier is a crucial reference for researchers and chemists working with this substance. It ensures precise identification and facilitates accurate literature searches, collaboration, and regulatory compliance. The compound’s molecular formula and key structural features contribute to its reactivity and utility in synthetic chemistry.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in developing novel therapeutics. The presence of a trifluoromethyl group in 5-(Trifluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol enhances its metabolic stability and binding affinity to biological targets. This property is particularly valuable in designing drugs that require prolonged activity and improved pharmacokinetic profiles.
The triazoloapyrimidine scaffold is a privileged structure in drug design, known for its ability to interact with various biological receptors and enzymes. Studies have demonstrated that compounds containing this motif exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of additional functional groups, such as hydroxyl or other substituents, can further modulate the pharmacological effects of these molecules.
In the context of current research, 5-(Trifluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol has been investigated for its potential as an intermediate in synthesizing more complex pharmacophores. Researchers are exploring its reactivity under various conditions to develop new synthetic pathways that could lead to novel drug candidates. The compound’s stability under different reaction conditions makes it a promising building block for multi-step organic synthesis.
The trifluoromethyl group plays a critical role in the compound’s chemical behavior. It influences both electronic and steric properties, affecting how the molecule interacts with other substances. This feature is particularly important in designing molecules that require specific interactions with biological targets. For instance, the electron-withdrawing nature of the trifluoromethyl group can enhance binding affinity by modulating the electronic distribution around the molecule.
Several recent studies have focused on the synthesis and characterization of derivatives of 5-(Trifluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol. These studies aim to uncover new biological activities and optimize synthetic routes for large-scale production. The compound’s versatility as a starting material has allowed researchers to explore various modifications without compromising its core structure.
The development of new analytical techniques has also contributed to a deeper understanding of this compound’s properties. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have been instrumental in elucidating its molecular structure and dynamics. These techniques provide valuable insights into how the compound behaves in different environments and under various conditions.
From an industrial perspective, the synthesis of 5-(Trifluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol presents both challenges and opportunities. While the compound’s unique structure offers potential therapeutic benefits, optimizing its production process requires careful consideration of yield optimization and cost-effectiveness. Advances in green chemistry principles have encouraged researchers to develop more sustainable synthetic routes that minimize waste and energy consumption.
The future of research on 5-(Trifluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol looks promising as new methodologies emerge. Computational chemistry approaches are being increasingly employed to predict the biological activity of novel derivatives before experimental synthesis begins. This approach not only saves time but also reduces the environmental impact associated with trial-and-error experimentation.
In conclusion,5-(Trifluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol (CAS No. 40775-91-5) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs.
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